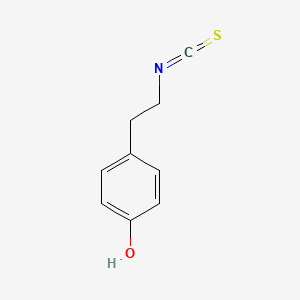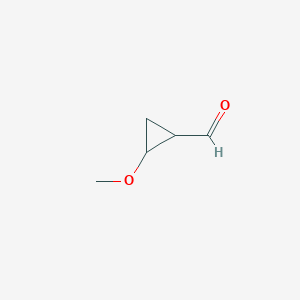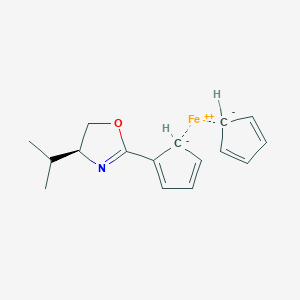
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is carried out by reacting 6-methoxytetralone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures. The reaction produces the desired compound through the formation of Vilsmeier-Haack iminium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a key method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by controlling temperature, reagent concentrations, and reaction time.
化学反应分析
Types of Reactions
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and methoxy groups may also contribute to its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group.
3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group and has a different substitution pattern.
属性
分子式 |
C12H11ClO2 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-12-4-2-3-8-6-11(13)9(7-14)5-10(8)12/h2-4,7H,5-6H2,1H3 |
InChI 键 |
LGGQUOLZYKGCPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1CC(=C(C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)


![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)

![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)





